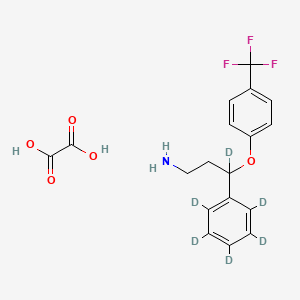
Norfluoxetine-D6 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfluoxetine-D6 Oxalate involves the deuteration of Norfluoxetine. The process typically includes the introduction of deuterium atoms into the Norfluoxetine molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The final product is then reacted with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often produced in a liquid form, dissolved in methanol, and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Norfluoxetine-D6 Oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce deuterated fluoxetine derivatives, while reduction may yield deuterated secondary amines .
Scientific Research Applications
Norfluoxetine-D6 Oxalate has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantitation of fluoxetine levels.
Biology: Employed in studies involving the metabolism of fluoxetine and its effects on biological systems.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and measure fluoxetine levels in biological samples.
Mechanism of Action
Norfluoxetine-D6 Oxalate exerts its effects by acting as an internal standard for the quantitation of fluoxetine. It does not have a direct pharmacological effect but is used to ensure accurate measurement of fluoxetine levels in biological samples. The molecular targets and pathways involved are related to the analytical methods used, such as liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Norfluoxetine: The non-deuterated form of Norfluoxetine-D6 Oxalate.
Fluoxetine: The parent compound from which Norfluoxetine is derived.
Deuterated Fluoxetine: Another deuterated form of fluoxetine used for similar purposes.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. The presence of deuterium atoms reduces the variability in mass spectrometric analysis, making it a preferred internal standard for quantitation of fluoxetine levels .
Properties
Molecular Formula |
C18H18F3NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-deuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)/i1D,2D,3D,4D,5D,15D; |
InChI Key |
FDWJCEPFCGIDPF-OYCZTGALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)

![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)


![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)
